molecular formula C7H14O6S2 B2658440 1,1-Cyclopropanedimethanol dimethanesulfonate CAS No. 136476-38-5

1,1-Cyclopropanedimethanol dimethanesulfonate

Cat. No.: B2658440
CAS No.: 136476-38-5
M. Wt: 258.3
InChI Key: AJCCFESSOMSUKC-UHFFFAOYSA-N
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Description

1,1-Cyclopropanedimethanol dimethanesulfonate is a chemical compound with the molecular formula C₇H₁₄O₆S₂ and a molecular weight of 258.31 g/mol . It is known for its unique structure, which includes a cyclopropane ring bonded to two methanesulfonate groups through methylene bridges. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

1,1-Cyclopropanedimethanol dimethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-bis(hydroxymethyl)cyclopropane with methanesulfonyl chloride . The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. For example, the use of phase-transfer catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

1,1-Cyclopropanedimethanol dimethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to 1,1-cyclopropanedimethanol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropane carboxylic acid derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Cyclopropanedimethanol dimethanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Cyclopropanedimethanol dimethanesulfonate involves its reactivity with nucleophiles and electrophiles. The methanesulfonate groups are good leaving groups, making the compound reactive in substitution reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives .

Comparison with Similar Compounds

1,1-Cyclopropanedimethanol dimethanesulfonate can be compared with similar compounds such as:

    1,1-Bis(hydroxymethyl)cyclopropane: This compound lacks the methanesulfonate groups and is less reactive in substitution reactions.

    Cyclopropane-1,1-diylbis(methylene) dimethanesulfonate: Similar in structure but may have different reactivity and applications.

    1,1-Bis(methanesulfonyloxymethyl)cyclopropane: Another similar compound with potential differences in reactivity and use.

The uniqueness of this compound lies in its combination of a cyclopropane ring and methanesulfonate groups, which confer specific reactivity and functional properties.

Properties

IUPAC Name

[1-(methylsulfonyloxymethyl)cyclopropyl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6S2/c1-14(8,9)12-5-7(3-4-7)6-13-15(2,10)11/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCCFESSOMSUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1(CC1)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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